

An In-depth Technical Guide to Ethylhydrazine: Chemical Structure and Properties

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Compound of Interest

Compound Name: **Ethylhydrazine**

Cat. No.: **B1196685**

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This technical guide provides a comprehensive overview of **ethylhydrazine**, a significant chemical compound utilized in various research and development applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and synthesis methodologies.

Chemical Structure and IUPAC Nomenclature

Ethylhydrazine is a derivative of hydrazine where one of the hydrogen atoms is substituted with an ethyl group. Its chemical structure is fundamental to its reactivity and function in chemical syntheses.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **ethylhydrazine**.^{[1][2]} Its chemical formula is C₂H₈N₂.^{[1][3][4]} Other identifiers for this compound include **1-Ethylhydrazine** and **N-Ethylhydrazine**.^{[3][4]} The canonical SMILES representation of **ethylhydrazine** is CCNN.^[2]

Physicochemical Properties

A summary of the key quantitative data for **ethylhydrazine** is presented in the table below, providing a comparative overview of its physical and chemical characteristics.

Property	Value	Source
Molecular Weight	60.10 g/mol	[1] [2]
Molecular Formula	C2H8N2	[1] [2] [3] [4]
Boiling Point	100°C (at 744 Torr)	[1]
Melting Point	110-120°C (for oxalate salt)	[1]
Density	0.811 ± 0.06 g/cm³ (at 20°C, 760 Torr)	[1]
CAS Number	624-80-6	[2] [3] [4]
Hydrogen Bond Donor Count	2	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	38.1 Å²	[2]

Experimental Protocols: Synthesis of Ethylhydrazine

The synthesis of **ethylhydrazine** derivatives, such as its dihydrochloride salt, is a critical process for its application in further chemical reactions. A novel method for synthesizing **ethylhydrazine** dihydrochloride has been developed, offering high yields and utilizing readily available starting materials.[\[5\]](#)

Objective: To synthesize **ethylhydrazine** dihydrochloride from acetylhydrazine and bromoethane.

Methodology:

This synthesis protocol is a two-step process:

- Synthesis of N-acetyl-N'-**ethylhydrazine**:

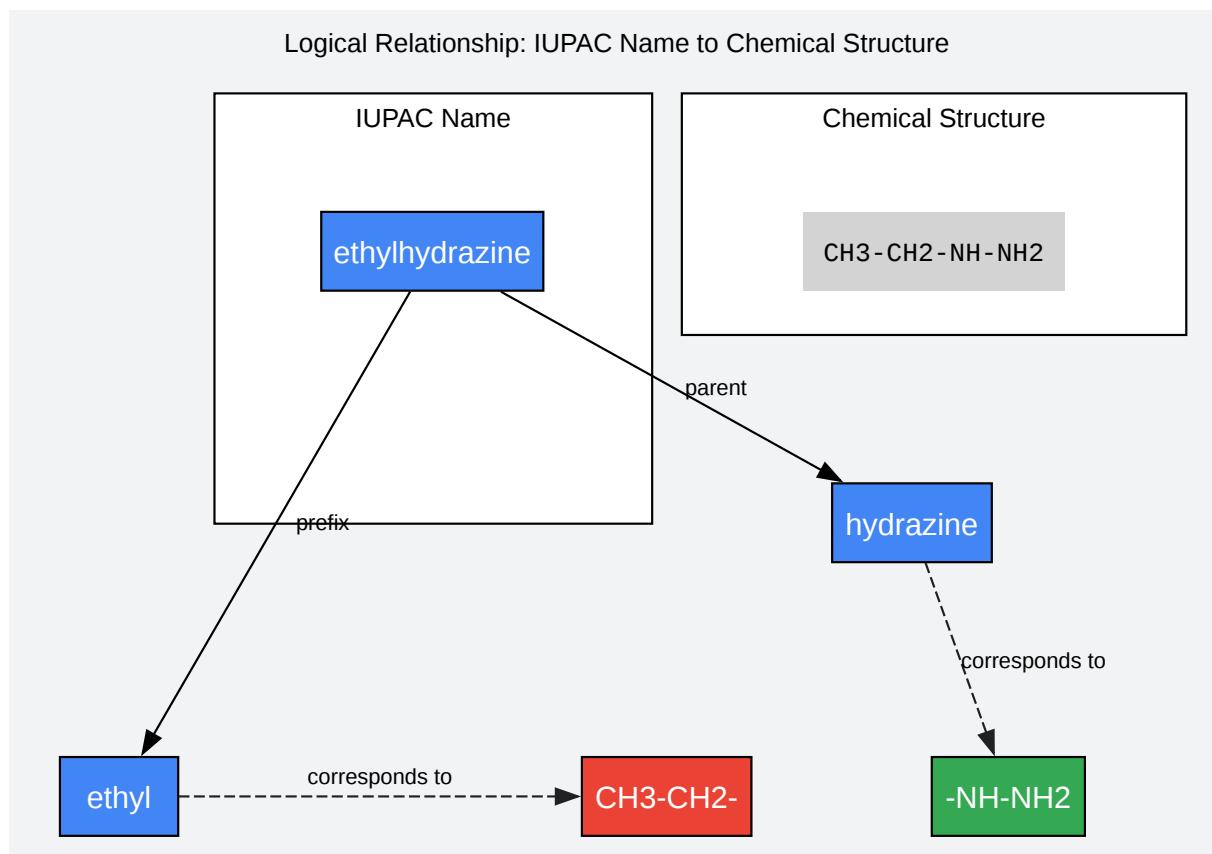
- In a suitable organic solvent, acetylhydrazine is combined with a base and a copper-based catalyst at 0°C.

- Bromoethane is added dropwise to the reaction mixture while maintaining the temperature.
- After the addition is complete, the reaction is allowed to warm to 20°C and stirred for 12 hours.
- The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield **N-acetyl-N'-ethylhydrazine**.^[5]
- Hydrolysis of **N-acetyl-N'-ethylhydrazine** to **Ethylhydrazine** Dihydrochloride:
 - The **N-acetyl-N'-ethylhydrazine** is dissolved in a solvent such as methanol at 20°C.
 - Concentrated hydrochloric acid is added dropwise.
 - The mixture is then heated to 60°C and stirred for 4 hours to facilitate the removal of the acetyl group.
 - Finally, the solvent is evaporated under reduced pressure to obtain the **ethylhydrazine** dihydrochloride product.^[5]

This method provides an efficient and scalable route for the production of **ethylhydrazine** salts, which are often more stable and easier to handle than the free base.

Logical Relationships and Visualizations

To illustrate the relationship between the chemical structure and its IUPAC name, a diagram is provided below. This visualization deconstructs the name "**ethylhydrazine**" and maps its components to the corresponding structural fragments of the molecule.



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IUPAC name and chemical structure relationship for **ethylhydrazine**.

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